t-Butyloxycarbonyl-asparaginylproline benzyl ester

描述

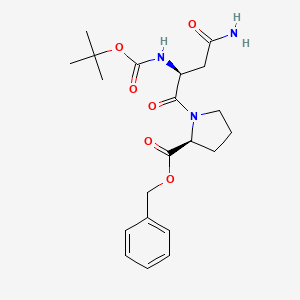

Structure

3D Structure

属性

CAS 编号 |

35930-84-8 |

|---|---|

分子式 |

C21H29N3O6 |

分子量 |

419.5 g/mol |

IUPAC 名称 |

benzyl (2S)-1-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H29N3O6/c1-21(2,3)30-20(28)23-15(12-17(22)25)18(26)24-11-7-10-16(24)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H2,22,25)(H,23,28)/t15-,16-/m0/s1 |

InChI 键 |

RUWTZERCBURAOJ-HOTGVXAUSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

叔丁氧羰基-天冬酰胺基脯氨酸苄酯的合成通常涉及用叔丁氧羰基 (Boc) 基团保护天冬酰胺的氨基。然后与脯氨酸偶联,并随后用苄醇酯化。 反应条件通常涉及使用偶联试剂,例如二环己基碳二亚胺 (DCC) 和催化剂,如 4-二甲基氨基吡啶 (DMAP),以促进酯键的形成 .

工业生产方法

在工业环境中,叔丁氧羰基-天冬酰胺基脯氨酸苄酯的生产可能涉及使用固相肽合成 (SPPS) 技术的自动化肽合成仪。 该方法允许将氨基酸逐个添加到生长的肽链中,在合成过程中使用 Boc 基团来保护氨基 .

化学反应分析

反应类型

叔丁氧羰基-天冬酰胺基脯氨酸苄酯可以发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化物。

还原: 还原反应可以将酯基转化为醇。

常用试剂和条件

氧化: 可以使用高锰酸钾 (KMnO4) 或四氧化锇 (OsO4) 等试剂。

还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 是常用的还原剂。

主要形成的产物

科学研究应用

Peptide Synthesis

t-Butyloxycarbonyl-asparaginylproline benzyl ester is primarily used as a protecting group for amino acids in peptide synthesis. The t-Boc group is stable under basic conditions but can be removed under acidic conditions, making it ideal for sequential synthesis of peptides.

Key Benefits :

- Protects the amino group during coupling reactions.

- Facilitates the synthesis of complex peptides with multiple functionalities.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of antifungal agents. Research indicates that derivatives of benzyl esters exhibit enhanced bioactivity against various fungal pathogens.

Case Study :

A study demonstrated that compounds derived from t-Boc-Asp(OBzl) showed improved antifungal activity against Botrytis cinerea, a common plant pathogen. The structure-activity relationship analysis revealed that modifications to the benzyl group can significantly enhance efficacy (Yuan et al., 2024) .

Biochemical Research

In biochemical studies, t-Boc-Asp(OBzl) is utilized as a substrate or intermediate in the synthesis of bioactive molecules, aiding in the exploration of enzyme mechanisms and metabolic pathways.

Example :

Research on benzyl acetate derivatives highlighted their role as probes for studying astrocytic energy metabolism, demonstrating the versatility of benzyl esters in neurobiological applications (PubMed, 2016) .

作用机制

叔丁氧羰基-天冬酰胺基脯氨酸苄酯的作用机制涉及它在肽合成中作为保护基的作用。Boc 基团保护天冬酰胺的氨基,防止在合成过程中发生不必要的副反应。 苄醇的酯键提供稳定性,可以在特定条件下选择性裂解以释放所需的肽 .

相似化合物的比较

Comparison with Structural and Functional Analogs

Comparison with Other Protecting Group Variants

Boc vs. Fmoc Protection

- Boc-Asn-Pro-OBzl : The Boc group offers stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid). Its hydrophobicity aids in peptide solubility during solid-phase synthesis.

- Fmoc-Asn-Pro-OBzl: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed with piperidine). Fmoc-based peptides are more compatible with acid-sensitive residues but may exhibit lower solubility in nonpolar solvents.

Benzyl Ester vs. Methyl/Ethyl Esters

- Boc-Asn-Pro-OBzl : The benzyl ester enhances lipophilicity, improving membrane permeability in drug delivery applications. However, its bulkiness may sterically hinder enzymatic or chemical cleavage compared to smaller esters (e.g., methyl or ethyl) .

- Ethyl ester analogs : Ethyl esters (e.g., Boc-Asn-Pro-OEt) are less lipophilic, reducing cellular uptake efficiency but offering faster hydrolysis rates in physiological conditions.

Antiparasitic Activity

For instance, B-NPOx showed 2–24× higher Trypanosoma cruzi inhibition than ethyl ester analogs (Et-NPOx) and reference drugs (benzodiazepines, nifurtimox) . This suggests that Boc-Asn-Pro-OBzl’s benzyl ester could similarly potentiate bioactive peptide delivery.

Stability in Flow Systems

Benzyl esters are prone to depolymerization under alkaline conditions (e.g., heparin benzyl ester in ). Boc-Asn-Pro-OBzl’s stability would depend on reaction parameters like pH, temperature, and solvent. For example, in flow systems (55°C, alkaline media), benzyl esters hydrolyze rapidly, necessitating precise control to avoid premature cleavage .

Data Tables: Comparative Properties

Table 1. Physicochemical Properties of Boc-Asn-Pro-OBzl and Analogs

Key Research Findings

- Lipophilicity and Bioavailability : Benzyl esters like Boc-Asn-Pro-OBzl exhibit superior membrane penetration compared to ethyl/methyl esters, aligning with B-NPOx’s 2–14.8× higher in vivo efficacy .

- Controlled Hydrolysis : The benzyl ester’s stability in physiological conditions allows sustained release of active metabolites (e.g., asparaginylproline), whereas ethyl esters may release payloads too rapidly.

- Synthetic Flexibility : Boc-Asn-Pro-OBzl’s compatibility with solid-phase synthesis makes it preferable for constructing complex peptides, though Fmoc analogs are better suited for acid-sensitive sequences.

生物活性

t-Butyloxycarbonyl-asparaginylproline benzyl ester (Boc-Asn-Pro-OBn) is a synthetic compound that incorporates protective groups and amino acid residues, making it significant in peptide synthesis and biological research. This article explores its biological activity, synthesis methods, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex structure that includes a t-butoxycarbonyl (Boc) protecting group, asparagine (Asn), proline (Pro), and a benzyl ester (OBn) group. The presence of these functional groups contributes to its stability and reactivity in biochemical contexts.

Synthesis Methods

Boc-Asn-Pro-OBn can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The use of active esters, such as 2-nitrophenyl or pentafluorophenyl esters, facilitates the coupling reactions while minimizing side reactions, particularly those associated with asparagine residues .

Table 1: Synthesis Overview

| Method | Description | Advantages |

|---|---|---|

| Solid-Phase Synthesis | Utilizes resin-bound amino acids for sequential coupling of protected amino acids. | High efficiency and purity of products. |

| Solution Phase | Involves direct coupling in solution using active esters. | Flexibility in reaction conditions. |

Biological Activity

Research indicates that Boc-Asn-Pro-OBn exhibits significant biological activity, particularly as an inhibitor for specific enzymes and receptors. The asparagine side chain is known to engage in hydrogen bonding, which may enhance binding affinity to target proteins .

Case Studies

- Inhibition of Pyroglutamyl Peptidase II :

-

Peptide Synthesis :

- In peptide synthesis applications, Boc-Asn-Pro-OBn has shown to improve yields when incorporated into larger peptide sequences due to its stability under various reaction conditions. The use of the Boc protecting group minimizes racemization during synthesis, which is critical for maintaining the biological activity of peptides .

Research Findings

Recent advancements in the understanding of Boc-Asn-Pro-OBn have focused on its role in drug design and development. Its structural features allow it to serve as a scaffold for creating more complex biologically active compounds.

Table 2: Biological Activities Reported

常见问题

How can researchers optimize the synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester to improve yield and enantiomeric purity?

Methodological Answer:

The synthesis of Boc-protected peptides often involves coupling reactions (e.g., carbodiimide-mediated) under inert conditions. To enhance enantiomeric purity, chiral auxiliaries or asymmetric organocatalysis (e.g., diarylprolinol silyl ethers) can be employed . Monitoring reaction progress via HPLC with chiral stationary phases is critical. For Boc deprotection, use trifluoroacetic acid (TFA) in dichloromethane, ensuring minimal racemization by maintaining low temperatures (0–4°C) . Optimize benzyl ester cleavage using catalytic hydrogenation (H₂/Pd-C) to preserve the peptide backbone .

What analytical techniques are most robust for characterizing this compound and detecting impurities?

Methodological Answer:

Combine orthogonal methods:

- NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry and Boc/benzyl group integrity.

- HPLC-MS (reverse-phase C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification.

- FT-IR to detect carbonyl stretches (Boc: ~1680 cm⁻¹; benzyl ester: ~1740 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration validation . Impurities like deprotected intermediates can be identified via TLC (silica gel, ethyl acetate/hexane) .

How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer:

Conduct accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 3–9), incubate at 25°C, and sample at intervals (0, 24, 48 hrs). Analyze degradation via HPLC. Boc groups hydrolyze rapidly under acidic (pH < 3) or basic (pH > 8) conditions .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points (mp 98–102°C observed for related Boc-aspartate esters) and identify decomposition thresholds . Store lyophilized samples at –20°C under argon to prevent hydrolysis .

What computational methods can predict the conformational dynamics of this compound in solution?

Methodological Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model ground-state geometries and rotational barriers of proline’s pyrrolidine ring.

- Use molecular dynamics (MD) simulations (AMBER force field, explicit solvent) to study solvation effects and hydrogen-bonding interactions with asparagine’s side chain.

- Validate predictions against experimental NOESY NMR data to correlate intramolecular distances .

How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Methodological Answer:

Contradictions often arise from solvent purity or moisture content. Design a standardized protocol:

- Pre-dry solvents (e.g., DMF, DMSO) over molecular sieves.

- Measure solubility via gravimetric analysis (saturate solvent, filter, evaporate, and weigh residue).

- Compare with computational solubility parameters (Hansen solubility parameters) to identify mismatches between experimental and predicted values .

What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Methodological Answer:

- Use low racemization coupling reagents (e.g., HATU/DIPEA instead of HOBt/EDC).

- Maintain reaction temperatures below 25°C and limit coupling times to 1 hour.

- Incorporate pseudo-proline dipeptides to reduce steric strain during asparaginylproline incorporation . Post-synthesis, analyze enantiomeric excess (ee) via chiral HPLC .

How does the benzyl ester protecting group influence the compound’s reactivity in peptide elongation?

Methodological Answer:

The benzyl ester stabilizes the C-terminal carboxylate against nucleophilic attack during coupling. However, it may sterically hinder access to the α-amino group of proline. Compare reactivity with tert-butyl esters via kinetic studies:

- Monitor coupling rates (e.g., with Fmoc-amino acids) using real-time FT-IR to track carbodiimide consumption.

- Benzyl esters require harsher conditions (e.g., HBr/AcOH) for cleavage, which may degrade acid-sensitive residues .

What environmental fate studies are relevant for assessing the ecological impact of this compound?

Methodological Answer:

Follow the INCHEMBIOL framework :

- Abiotic Studies: Measure hydrolysis half-lives in water (pH 7, 25°C) and photodegradation under UV light.

- Biotic Studies: Use activated sludge or soil microbiota to assess biodegradability (OECD 301F test).

- Bioaccumulation: Calculate logP (predicted ~2.5 for similar Boc-protected peptides) to estimate potential biomagnification .

How can researchers design controlled experiments to evaluate the compound’s cytotoxicity in cell models?

Methodological Answer:

- Cell Lines: Use HEK-293 or HepG2 cells for general toxicity screening.

- Dose-Response: Treat cells with 0.1–100 µM concentrations for 24–72 hrs.

- Assays: Measure viability via MTT/WST-1, apoptosis via Annexin V/PI staining, and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) . Include Boc-deprotected analogs as controls to isolate toxicity mechanisms .

What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka, kd) in real-time.

- NMR Titration: Monitor chemical shift perturbations in ¹H-15N HSQC spectra of the enzyme upon ligand addition.

- Cryo-EM: Resolve ligand-enzyme complexes at near-atomic resolution to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。